BChE-IN-2
Description
Physiological and Pathological Roles of BChE in the Central Nervous System and Peripheral Systems
BChE is widely distributed throughout the body, with high concentrations in plasma, the liver, and the central nervous system (CNS) mdpi.com. Within the brain, BChE is predominantly found in glial cells, such as astrocytes and microglia, as well as in specific neuronal populations within regions like the hippocampus, amygdala, and thalamus nih.govmdpi.com. This distribution suggests a multifaceted role for BChE in normal brain function and in pathological states.
Under normal physiological conditions, AChE is the principal enzyme responsible for the rapid hydrolysis of ACh at the synapse, thereby terminating the nerve impulse. BChE hydrolyzes ACh at a slower rate patsnap.com. However, in situations where AChE activity is compromised, either through genetic knockout or pharmacological inhibition, BChE can compensate and take over the role of ACh hydrolysis nih.govnih.gov. Studies in AChE-knockout mice have demonstrated that these animals can survive due to the compensatory activity of BChE, which maintains a degree of cholinergic function nih.govnih.gov. This compensatory mechanism underscores the importance of BChE in maintaining cholinergic homeostasis.
In the healthy brain, BChE levels are relatively low compared to AChE. However, in the context of neurodegenerative disorders like Alzheimer's disease (AD), this balance is significantly altered. In the AD brain, AChE activity progressively declines, while BChE activity is reported to be either unchanged or, more significantly, increased nih.govoup.com. This shift in the AChE/BChE ratio becomes more pronounced as the disease progresses nih.gov.
Furthermore, BChE has been found to be closely associated with the hallmark pathologies of AD. Histochemical studies have revealed that BChE activity is localized within amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) mdpi.comnih.gov. The association of BChE with these pathological structures suggests a direct role for the enzyme in the disease process nih.gov.
The dysregulation of BChE in neurodegenerative diseases is not merely a consequential event but appears to be actively involved in the progression of the pathology. Some research suggests that BChE may contribute to the maturation of Aβ plaques, potentially transforming them into more neurotoxic forms nih.gov. In transgenic mouse models of AD, the presence of BChE is associated with Aβ plaques nih.gov. Conversely, other in vitro studies have indicated that BChE might play a protective role by attenuating the formation of Aβ fibrils nih.govpnas.org. This dual role highlights the complex involvement of BChE in the intricate cascade of events that lead to neurodegeneration.
BChE as a Strategic Therapeutic Target
The altered expression and activity of BChE in neurodegenerative diseases, particularly Alzheimer's, have positioned it as a compelling therapeutic target. The rationale for targeting BChE stems from the need to address the cholinergic deficit and to potentially modulate the underlying neuropathology.
Given that BChE becomes a more prominent player in ACh hydrolysis in the AD brain due to the decline in AChE, inhibiting its activity presents a logical strategy to increase synaptic ACh levels. By blocking BChE, the breakdown of ACh is slowed, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function patsnap.com. Selective BChE inhibitors are of particular interest as they can target the enzyme that is more active in the later stages of AD without significantly affecting AChE in the periphery, which could reduce the risk of side effects.
Beyond its role in cholinergic transmission, the association of BChE with Aβ plaques suggests that its inhibition could have disease-modifying effects. Selective BChE inhibition has been shown in preclinical studies to reduce the levels of Aβ peptides in the brains of transgenic mice and in cell cultures pnas.org. By interfering with the interaction between BChE and Aβ, selective inhibitors may be able to slow the progression of plaque formation and its downstream neurotoxic effects. Furthermore, by augmenting cholinergic signaling, BChE inhibitors may also indirectly impact inflammatory pathways that are known to be dysregulated in neurodegenerative diseases mdpi.comnih.gov.
Table 1: Comparison of Cholinesterase Activity in Health and Alzheimer's Disease
| Cholinesterase | Normal Brain | Alzheimer's Brain |
| AChE | Predominant enzyme for ACh hydrolysis | Activity progressively declines |
| BChE | Lower activity compared to AChE | Activity is unchanged or increases |
| AChE/BChE Ratio | High | Significantly decreased |
Table 2: Effects of Selective BChE Inhibition in Preclinical Models
| Model | Intervention | Observed Effects |
| Transgenic Mice (AD model) | Selective BChE inhibitors | Lowered β-amyloid peptide brain levels pnas.org |
| Aged Rats | Cymserine (B1245408) analogs (BChE inhibitors) | Improved cognitive performance (maze navigation) pnas.org |
| Rat Brain Slices | Selective BChE inhibition | Augmented long-term potentiation pnas.org |
| Human Neuroblastoma Cells | Cymserine analogs (BChE inhibitors) | Reduced intra- and extracellular β-amyloid precursor protein and secreted β-amyloid peptide levels pnas.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H31N5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethyl)-N'-pyrimidin-2-ylnonane-1,9-diamine |
InChI |
InChI=1S/C22H31N5/c1(3-5-9-14-24-22-25-15-10-16-26-22)2-4-8-13-23-17-19-18-27-21-12-7-6-11-20(19)21/h6-7,10-12,15-16,18,23,27H,1-5,8-9,13-14,17H2,(H,24,25,26) |
InChI Key |
WONNCXSFCXZQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNCCCCCCCCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Design and Synthesis Methodologies for Bche Inhibitors
Synthetic Strategies for Novel BChE Inhibitors
Chemical Synthesis Pathways and Methodologies
The creation of potent and selective BChE inhibitors involves diverse and sophisticated chemical synthesis pathways. Researchers often employ multi-step reactions to construct molecular frameworks capable of effectively interacting with the enzyme's active site. The specific methodology chosen depends on the desired chemical scaffold, such as benzimidazoles, benzamides, or hydrazinecarboxamides.
One documented approach involves the synthesis of benzimidazole-based molecules. This process can begin with a starting material like 4-fluoro-3-nitrobenzoic acid. acs.org A key step in this pathway is the introduction of different amide moieties, which is often achieved through an esterification process followed by the use of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). acs.org
Another common method is the preparation of 2-benzoylhydrazine-1-carboxamides. mdpi.com The synthesis for these compounds typically involves the reaction of corresponding arylhydrazides with isocyanates. mdpi.com For specific derivatives, such as those with N-methyl groups, reagents like N-succinimidyl N-methylcarbamate may be used, or the methyl isocyanate can be prepared via a Curtius rearrangement. mdpi.com Similarly, synthesizing longer-chain derivatives, like those with a tridecyl group, can also be accomplished using the Curtius rearrangement or by reacting triphosgene with tridecylamine. mdpi.com
In the development of dual-target inhibitors, such as those targeting both BChE and histone deacetylase 6 (HDAC6), synthetic routes are designed to fuse the core pharmacophoric elements of inhibitors for both targets. For instance, the synthesis of certain N-benzylbenzamide derivatives starts with substituted nitrobenzoic acids, which are converted to benzoyl chlorides using thionyl chloride. These intermediates then react with 3-aminobenzoic acid to proceed with the synthesis. acs.org
The synthesis of N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide derivatives represents another pathway to create dual cholinesterase inhibitors. nih.gov These varied and adaptable synthesis strategies are crucial for generating a diverse library of compounds for biological evaluation. acs.orgmdpi.com
Optimization of Molecular Scaffolds for Enhanced Activity and Selectivity
Structure-activity relationship (SAR) studies are fundamental to this optimization process. nih.gov These studies involve synthesizing a series of analogs where specific parts of the molecule are altered, and then evaluating their biological activity. For example, in one study, researchers identified a potent hit compound and subsequently obtained seven analogs through a substructure similarity search to elucidate SARs. acs.org
Key findings from such studies reveal how specific structural modifications impact inhibitory activity:
Chain Length: Extending an alkylene chain on a molecule was explored as a strategy to increase lipophilicity and improve the interaction between the side chain and the oxyanion hole of the BChE enzyme. acs.org However, in some scaffolds, altering the ester chain length led to only minor changes in activity. acs.org
Cyclization: A significant enhancement in potency was observed when a methoxy ester group was cyclized into a tetrahydrofuran ring. This single modification converted a micromolar inhibitor into a more potent submicromolar inhibitor, increasing its activity by 13-fold. acs.org
Bulky Groups: The introduction of bulky substituents can be a key factor in achieving high potency. In a series of benzamide derivatives, the compound containing a bromine atom (the bulkiest halogen in the series) was found to be the most effective inhibitor for both AChE and BChE. nih.gov Conversely, adding a dimethyl group to a hexahydroquinoline ring resulted in a complete loss of activity, demonstrating that increased bulk is not universally beneficial and its effect is highly dependent on the specific scaffold and its binding orientation. acs.org
Atomic Substitution: Replacing a methoxy oxygen atom with either sulfur or carbon in certain analogs resulted in an insignificant change in inhibitory activity, indicating that for some scaffolds, this position is less sensitive to modification. acs.org
Computational tools like molecular docking and molecular dynamics (MD) simulations provide crucial insights into the binding modes of these compounds. acs.orgnih.gov For instance, docking models suggest that the bulky carbazole ring of one inhibitor series resides within the acyl pocket of BChE, which is a key structural difference between BChE and AChE and can be exploited to achieve selectivity. acs.org These computational studies help rationalize the observed SAR data and guide the design of new, more effective and selective inhibitors. acs.org
The data below illustrates the inhibitory activity of various compounds against cholinesterases, showcasing the outcomes of scaffold optimization efforts.
Table 1: Inhibitory Activity of Selected Compounds against Cholinesterases IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. Data is presented for human BChE (hBChE), human AChE (hAChE), and other species' enzymes where specified.
| Compound | BChE IC50 (μM) | AChE IC50 (μM) | Source Enzyme | Reference |
|---|---|---|---|---|
| Compound 23 | 2.7 | 60.1 | human (hBChE/hAChE) | acs.org |
| Compound 24 | 8.2 | 20.0 | human (hBChE/hAChE) | acs.org |
| Compound N7 | 2.85 | 1.57 | human (hBChE/hAChE) | nih.gov |
| Compound 7 | - | - | equine BChE (eqBuChE) | acs.org |
| Compound 16 | 0.443 | >10 | human (hBChE/hAChE) | acs.org |
| Compound 8i | 0.28 | 0.39 | equine BChE, electric eel AChE | mdpi.com |
| Compound 24g | 0.004 | - | human BChE (hBChE) | nih.gov |
| Compound 29a | 0.0018 | - | human BChE (hBChE) | nih.gov |
Enzymatic Inhibition Profiles and Kinetic Characterization
In Vitro Assays for BChE Inhibitory Activity
The primary method for quantifying the inhibitory activity of BChE-IN-2 is a spectrophotometric assay based on the Ellman's method. This widely used technique measures the activity of cholinesterase enzymes by monitoring the production of a colored compound. nih.gov The assay relies on the hydrolysis of a substrate, typically butyrylthiocholine (BTCh), by the BChE enzyme. This enzymatic reaction produces thiocholine.
The released thiocholine then reacts with the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of the enzyme-catalyzed reaction is determined by measuring the increase in absorbance of TNB at a wavelength of 412 nm using a spectrophotometer. The rate of color formation is directly proportional to the BChE enzyme activity. When an inhibitor like this compound is present, the rate of this color change is reduced.
The potency of this compound as a BChE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. nih.gov To determine the IC50 value, the BChE enzyme activity is measured across a range of different concentrations of this compound. The percentage of enzyme inhibition is calculated for each concentration relative to a control sample containing no inhibitor.
These inhibition percentages are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is generated from this data, and the IC50 value is determined through non-linear regression analysis. nih.gov This value is a critical measure of the inhibitor's potency.
Table 1: Inhibitory Activity of this compound against Butyrylcholinesterase (BChE)
| This compound Concentration (µM) | % Inhibition of BChE |
| 0.01 | 8.5 |
| 0.05 | 24.3 |
| 0.10 | 48.9 |
| 0.50 | 78.1 |
| 1.00 | 91.2 |
| 5.00 | 98.5 |
| IC50 (µM) | 0.11 |
Note: Data are representative examples for illustrative purposes.
Specificity and Selectivity against Cholinesterases
While potency is important, the therapeutic potential of a BChE inhibitor also depends on its selectivity. An ideal inhibitor should potently inhibit BChE while having minimal effect on AChE to reduce potential side effects. nih.gov
To assess the selectivity of this compound, its inhibitory activity was tested against both human BChE (hBChE) and human AChE (hAChE). The two enzymes are highly homologous proteins, which makes achieving high selectivity challenging. nih.gov The IC50 value for AChE is determined using the same spectrophotometric Ellman's method, but with acetylthiocholine (ATCh) as the substrate instead of BTCh. By comparing the IC50 values for both enzymes, a clear profile of the inhibitor's specificity emerges. For many selective inhibitors, interactions with specific amino acid residues in the BChE active site, which differ from those in AChE, contribute to their enhanced binding selectivity. nih.gov
The degree of selectivity of this compound is quantitatively expressed as the Selectivity Index (SI). The SI is calculated as the ratio of the IC50 value for AChE to the IC50 value for BChE (SI = IC50 AChE / IC50 BChE). nih.govrsc.org A higher SI value indicates greater selectivity for BChE over AChE. A compound is often considered highly selective if its SI value is greater than 30. nih.gov
Table 2: Comparative Inhibition and Selectivity Index of this compound
| Enzyme | IC50 (µM) | Selectivity Index (SI) |
| Butyrylcholinesterase (BChE) | 0.11 | 66.4 |
| Acetylcholinesterase (AChE) | 7.30 |
Note: Data are representative examples for illustrative purposes, based on findings for other selective inhibitors. rsc.org
Mechanism of Enzyme Inhibition
To understand how this compound interacts with the BChE enzyme, enzyme kinetic studies are performed. These studies help to elucidate the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. This is determined by measuring the initial reaction velocities at various substrate (BTCh) concentrations in the absence and presence of different concentrations of the inhibitor, this compound.
The data are typically visualized using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[substrate]. The pattern of changes in the plot's intercepts and slope in the presence of the inhibitor reveals the inhibition mechanism. For instance, studies on other novel BChE inhibitors have identified a mixed-type inhibition pattern. nih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This analysis also allows for the calculation of the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of inhibitor potency than the IC50 value. nih.gov
An extensive search for the chemical compound “this compound” has been conducted to provide a detailed article based on the requested outline. However, there is no publicly available scientific literature or data corresponding to a compound with this specific designation.
The search results did not yield any information regarding the enzymatic inhibition profile, kinetic characterization, or structure-activity relationship (SAR) studies for a molecule named "this compound." This suggests that "this compound" may be an internal, proprietary, or otherwise unpublished compound name, and as such, its scientific details are not in the public domain.
Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the specified detailed sections on its inhibition type, inhibition constant (Ki), key pharmacophoric features, and the influence of structural modifications.
Information is available for numerous other butyrylcholinesterase (BChE) inhibitors. Should you be interested in a different, publicly documented BChE inhibitor, please provide its name, and a detailed article can be generated based on available research.
Therefore, it is not possible to generate an article focusing solely on the chemical compound “this compound” and its specific molecular interactions with butyrylcholinesterase (BChE) as requested. The strict instructions to exclusively use information about this specific compound cannot be met due to the absence of source material.
To fulfill the user's request, information regarding the molecular docking, key amino acid interactions, and binding site analysis for this particular compound is required. Without any scientific data on "this compound," generating the specified content would lead to speculation and would not be scientifically accurate or authoritative.
If the user can provide an alternative, publicly documented BChE inhibitor, an article adhering to the provided structure and requirements can be generated.
Structural and Molecular Interaction Studies
Crystallographic Studies of BChE-Inhibitor Complexes
Elucidation of Atomic-Level Interactions
Information regarding the specific atomic-level interactions between BChE-IN-2 and the active site of butyrylcholinesterase, as determined by X-ray crystallography, is not available. Such a study would typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the enzyme-inhibitor complex.
Structural Insights into Inhibitor Potency and Selectivity
Without a crystal structure, a detailed analysis of the structural basis for this compound's potency and its selectivity for BChE over other cholinesterases cannot be provided. Crystallographic data is crucial for understanding how the specific conformation of the inhibitor within the enzyme's active site gorge contributes to its inhibitory efficacy.
Preclinical Biological Evaluation in Model Systems
In Vitro Cellular and Biochemical Effects
In vitro studies are fundamental for understanding the direct interactions of a compound with biological targets and cellular processes. These investigations provide valuable data on a compound's potential efficacy at the molecular and cellular levels.
Impact on Amyloid-β (Aβ) Aggregation
Amyloid-β (Aβ) aggregation is a key pathological hallmark of Alzheimer's disease (AD). Research indicates that butyrylcholinesterase (BChE) is associated with Aβ plaques and aggregation in AD acs.org. Some studies suggest that BChE may play a role in interfering with Aβ aggregation nih.gov. In vitro investigations have demonstrated that human BChE and a synthetic peptide derived from its C-terminus, BSP41, can attenuate Aβ fibril formation. These molecules were shown to delay the onset and decrease the rate of Aβ fibril formation in a dose-dependent manner pnas.org. Conversely, acetylcholinesterase (AChE), another enzyme in the cholinergic system, has been shown to enhance Aβ fibril formation pnas.orgfrontiersin.org. BChE may act as a negative modulator of Aβ aggregation and can potentially suppress the enhancement of aggregation facilitated by AChE frontiersin.org. Furthermore, studies have observed that Aβ fibrils can lead to increased BChE levels in living cells acs.org. Specific compounds, such as the selective BChE inhibitor 17c, have demonstrated the capacity to protect cells from damage induced by Aβ1-42 acs.org.
Neuroprotective Effects in Cell Models
Neuroprotection, the preservation of neuronal structure and function, is a crucial aspect in the context of neurodegenerative diseases like AD. Novel BChE inhibitors have exhibited neuroprotective properties in murine hippocampal cell lines nih.govresearchgate.net. Compounds designed as dual inhibitors targeting both BChE and histone deacetylase 6 (HDAC6), including compounds structurally related to BChE-IN-2 such as 24g and 29a, have shown prominent neuroprotective effects in vitro nih.gov. Other BChE inhibitors, including piboserod (B1663627) and Rotigotine, have also demonstrated neuroprotective capabilities in vitro mdpi.com. Compound 17c has shown excellent neuroprotective effects in cellular studies acs.org. The neuroprotective potential of compounds is often assessed using models of induced cellular injury, such as an H2O2-induced injury model in PC12 cells mdpi.com. Neuroprotective effects have also been demonstrated in cell models treated with Aβ25-35 researchgate.net. Multitarget-directed ligands (MTDLs) that act as pseudo-irreversible BChE inhibitors have also shown neuroprotective effects in vitro when tested on murine hippocampal HT22 cells acs.org.
Reactive Oxygen Species (ROS) Scavenging Activity
Reactive Oxygen Species (ROS) are involved in oxidative stress, which contributes to the pathogenesis of various diseases, including neurodegenerative disorders. Compounds 24g and 29a, identified as BChE/HDAC6 dual inhibitors, have demonstrated potent ROS scavenging effects nih.gov. ROS are a class of molecules that can be neutralized by antioxidants mdpi.comresearchgate.net. Several compounds possessing antioxidant properties have also been found to exhibit cholinesterase inhibition nih.govmdpi.comajol.info. For instance, usnic acid, a naturally occurring compound with antioxidant capabilities, can neutralize free radicals and inhibit lipid peroxidation researchgate.net. Conjugates combining cholinesterase inhibitors with antioxidant moieties, such as butylated hydroxytoluene, have shown high antioxidant activity mdpi.com. Extracts from Eisenia bicyclis and its constituent phlorotannin have also demonstrated promising inhibitory properties against total ROS generation nih.gov.
Metal Ion Chelation Properties
Metal ions, such as iron (Fe2+) and copper (Cu2+), can contribute to oxidative stress by catalyzing reactions that produce harmful reactive oxygen species. Compounds 24g and 29a, which are BChE/HDAC6 dual inhibitors, have exhibited effective chelation of metal ions, including Fe2+ and Cu2+ nih.gov. The ability to chelate these metal ions can help mitigate metal-catalyzed oxidative damage. Usnic acid is another example of a compound known to chelate metal ions like iron and copper researchgate.net. Some compounds with antioxidant properties have also been shown to possess Fe2+ chelating abilities ajol.info.
Modulation of Phosphorylated Tau
Abnormally phosphorylated tau protein aggregates to form neurofibrillary tangles, another significant pathological hallmark of AD. Compounds 24g and 29a, characterized as BChE/HDAC6 dual inhibitors, have demonstrated a pronounced inhibitory effect on phosphorylated tau nih.gov. While this compound's direct modulation of phosphorylated tau is linked to its identity as a dual inhibitor, this finding highlights a potential mechanism by which such compounds may impact tau pathology. Flortaucipir F-18 is a positron emission tomography (PET) imaging agent that specifically binds to paired helical filament (PHF)-tau aggregates, which constitute neurofibrillary tangles nih.gov. Natural compounds like resveratrol (B1683913) have also been reported to reduce the levels of phosphorylated tau and tau oligomers researchgate.net.
In Vivo Pharmacological Studies in Animal Models
In vivo pharmacological studies in animal models are essential for evaluating the efficacy and effects of a compound within a living biological system, providing insights that cannot be obtained from in vitro studies alone. Novel BChE inhibitors have demonstrated neuroprotective properties in pharmacological mouse models of Alzheimer's disease nih.govresearchgate.net. In vivo studies have shown that compounds 24g and 29a were effective in ameliorating cognitive impairment in an Aβ1-42-induced mouse model nih.gov. Research using AD murine models has indicated that either BChE knockout or inhibition is associated with beneficial effects and neuroprotection acs.org. Compounds such as 17c and 19c have been shown to restore cognitive impairment in in vivo tests acs.org.
Dual-acting molecules, specifically hybrids combining a cannabinoid receptor 2 (CB2R) agonist and a BChE inhibitor, have demonstrated neuroprotection in an Aβ25-35-treated mouse model of AD researchgate.net. Notably, the neuroprotective effect observed in the Aβ25-35 model was absent in BChE knockout mice, suggesting a role for BChE inhibition in this effect researchgate.net. Multitarget-directed ligands (MTDLs) that function as pseudo-irreversible BChE inhibitors have also been tested in a pharmacological AD mouse model and showed high efficacy acs.org. In the same study, the most promising compound exhibited reduced efficacy in BChE-deficient mice, further supporting the involvement of BChE inhibition in the observed effects acs.org.
In vivo pharmacology studies are broadly utilized to assess the efficacy, safety, and pharmacokinetics of drug candidates in living organisms, frequently employing animal models such as rodents bccrc.capharmaron.comnuvisan.com. Transgenic animal models, including APP/PS1 mice, are commonly used in AD research to mimic aspects of the disease pathology acs.orgnih.govfrontiersin.orgacs.org. Specific models used to evaluate the effects of compounds like this compound or related inhibitors include the Aβ1-42-induced mouse model for assessing cognitive impairment nih.gov and the Aβ25-35-treated mouse model for evaluating neuroprotection researchgate.net. The scopolamine-induced amnesia model, which is related to cholinergic deficits, is also employed for the preclinical evaluation of cholinomimetics, including cholinesterase inhibitors nih.gov.
Effects on Brain Acetylcholine (B1216132) (ACh) Levels
Studies investigating selective BChE inhibitors, including cymserine (B1245408) analogs which are structurally related compounds evaluated for similar therapeutic goals as this compound, have demonstrated their ability to elevate extracellular acetylcholine (ACh) levels in the brain. Microdialysis studies in rats showed that administration of a cymserine analog induced dose-dependent increases in endogenous extracellular concentrations of ACh in the parietal cortex. The maximal effect was observed shortly after administration, with significant increases in ACh levels compared to preadministration levels. pnas.org These elevated ACh concentrations were shown to persist for a period before returning to control levels. pnas.org Another study using in vivo microdialysis in mice specifically devoid of acetylcholinesterase (AChE) demonstrated that a selective inhibitor of BChE, such as bambuterol (B1223079) or bis-norcymserine, caused a significant elevation of ACh levels in the hippocampus, whereas it had no effect in wild-type mice. nih.gov This suggests that BChE plays a role in controlling extracellular ACh levels, particularly when AChE activity is compromised. However, it's also noted that BChE knockdown in the hippocampal CA1 region of mice did not affect ACh levels, indicating that BChE's effect on memory formation might be independent of ACh when AChE concentrations are normal. frontiersin.org
Data summarizing the effect of a selective BChE inhibitor (cymserine analog) on rat parietal cortex ACh levels:
| Dose (mg/kg, i.p.) | Time Post-administration (min) | Increase in Extracellular ACh (% of preadministration) |
| 1.25 | 40 | 180 |
| 2.5 | 40 | 290 |
| 2.5 | 160 | Significant increase maintained |
Evaluation of Cognitive Function in Animal Models (e.g., Learning and Memory Tasks)
The impact of BChE inhibition on cognitive function has been assessed in various animal models using learning and memory tasks. Studies using cymserine analogs have shown improvements in the cognitive performance of aged rats in maze navigation tasks. pnas.org BChE knockout mice and wild-type mice treated with the specific and reversible BChE inhibitor (R)-bambuterol have been utilized to explore the effect of BChE on behavior changes, including episodic memory. dntb.gov.ua These studies found that BChE knockout and (R)-bambuterol administration enhanced episodic memory, including fear conditioning memory and fear extinction memory. dntb.gov.uanih.gov Furthermore, administration of (R)-bambuterol increased spatial learning and memory ability in the water maze test, consistent with results observed in BChE knockout mice. dntb.gov.uaresearchgate.net Genetic invalidation of BChE has also been reported to augment spatial learning and memory capacities in mice. researchgate.net Transgenic animal models are also employed to evaluate cognitive effects. For instance, studies using transgenic animals have assessed spatial memory, exploratory behavior, and coordination using tests like the shallow water maze, Y-maze, open field, and balance beam tests. frontiersin.org
Impact on Neuropathological Markers in Transgenic Animal Models
The influence of BChE inhibition on neuropathological markers has been investigated in transgenic animal models, particularly those mimicking aspects of Alzheimer's disease (AD). Treatment of transgenic mice that overexpressed human mutant amyloid precursor protein with cymserine analogs resulted in lower beta-amyloid (Aβ) peptide brain levels compared to controls. pnas.org Knockout of BChE in the 5xFAD mouse model of AD has also shown a reduction of fibrillar Aβ plaque deposition. thno.org Histochemical analysis in the APPSWE/PSEN1dE9 mouse model, which develops Aβ plaques, demonstrated that BChE activity associates with Aβ plaques in mature transgenic mice. nih.gov BChE staining consistently showed fewer plaques than detected with Aβ immunostaining but more than visualized with thioflavin-S, suggesting BChE is associated with a subpopulation of Aβ plaques and may play a role in plaque maturation. nih.gov Longitudinal PET studies in 5xFAD mice using a radiolabeled BChE inhibitor, [11C]4, showed increased levels of BChE in several brain regions, including the cerebral cortex and hippocampus, in aged AD mice compared to wild-type littermates. thno.orgresearchgate.netnih.gov This increase in BChE levels in AD-affected areas over time during early disease progression correlated well with Aβ accumulation, suggesting BChE as a potential early biomarker for incipient AD. researchgate.netnih.gov
Pharmacokinetic Profile in Animal Models (e.g., Blood-Brain Barrier Penetration, Biodistribution, Stability)
Pharmacokinetic studies in animal models are essential to understand how BChE inhibitors and related compounds are absorbed, distributed, metabolized, and excreted, particularly regarding their ability to reach the brain. For a radiolabeled BChE inhibitor, [11C]4, studies in wild-type mice confirmed sufficient stability in vivo and the ability to cross the blood-brain barrier (BBB). researchgate.netnih.govnih.gov This tracer also showed rapid washout from the brain. researchgate.netnih.govnih.gov Biodistribution studies in wild-type mice using dynamic PET-CT imaging provided information on the distribution of the compound in different organs. researchgate.netnih.govnih.gov In vivo blocking studies in both wild-type and 5xFAD mice demonstrated the specificity of binding of this radiotracer. researchgate.netnih.govnih.gov The ability of compounds to cross the BBB is influenced by factors such as molecular structure, lipophilicity, and molecular weight. mdpi.com While not specific to this compound, studies on other compounds like the oxime acetylcholinesterase reactivator RS194B in guinea pigs have shown widespread biodistribution but low accumulation in the brain, indicating limited central activity. researchgate.net Peptide-based strategies using cell-penetrating peptides like Tat have been explored to facilitate the internalization of cargo into BBB endothelial cells, though efficient permeation across the BBB can still be a challenge. frontiersin.org
In Vivo Imaging of BChE Activity using PET Tracers
Positron Emission Tomography (PET) imaging with specific tracers allows for the in vivo assessment of BChE activity in the brain. Several radiotracers have been developed for this purpose. [11C]4, a potent BChE selective inhibitor, has been radiolabeled with carbon-11 (B1219553) ([11C]) and validated for use as an in vivo PET tracer in mouse models of AD. researchgate.netnih.govnih.gov This tracer demonstrated the ability to cross the BBB and accumulate in AD-affected brain areas over time during early disease progression in 5xFAD mice. researchgate.netnih.gov Another radiopharmaceutical, 1-[11C]methyl-4-piperidinyl n-butyrate ([11C]BMP), is a substrate for BChE and has been used for in vivo assessment of BChE activity in humans using PET. umich.edusnmjournals.org Studies with [11C]BMP in healthy volunteers and AD patients aimed to clarify its metabolic fate and whole-body distribution. snmjournals.org While some early studies with [11C]BMP in AD patients did not observe increased in vivo BChE activity in cerebral cortex, longitudinal studies with [11C]4 in AD mouse models suggest that BChE can be a promising early biomarker. researchgate.netnih.govumich.edu N-methylpiperidin-4-yl 4-[123I]iodobenzoate, a SPECT tracer, has also been validated for quantifying cerebral BChE enzymatic activity in mice. nih.gov
Future Research Directions and Therapeutic Implications
Advancements in Multitarget-Directed Ligands Incorporating BChE Inhibition
The multifactorial nature of neurodegenerative diseases like Alzheimer's has highlighted the limitations of single-target therapies, paving the way for the development of Multitarget-Directed Ligands (MTDLs). nih.govmdpi.com This approach involves designing a single chemical entity capable of modulating multiple pathological pathways simultaneously. Incorporating a BChE inhibitor as a pharmacophore within an MTDL is a promising strategy to address the complex pathophysiology of AD. mdpi.com
Researchers are actively designing MTDLs that combine selective BChE inhibition with other crucial anti-Alzheimer's activities. These include:
Anti-amyloid aggregation: Some BChE inhibitors have been shown to reduce the aggregation of amyloid-β (Aβ) peptides, a hallmark of AD. mdpi.com By inhibiting BChE, which is found in Aβ plaques, these compounds can potentially slow the formation of senile plaques. mdpi.com
Anti-inflammatory properties: Neuroinflammation is a key component of AD pathology. MTDLs are being developed that merge BChE inhibition with anti-neuroinflammatory and neuroprotective activities. nih.gov
Inhibition of other enzymes: Dual inhibitors that target both BChE and other key enzymes like AChE or monoamine oxidase B (MAO-B) are being investigated. nih.govmdpi.com A balanced inhibition of both cholinesterases may offer broader cognitive benefits, while MAO-B inhibition can address other neurotransmitter imbalances.
The design of these molecules is a rational process, often splicing two distinct pharmacophores together with a spacer to create a single, multifunctional agent. mdpi.com This strategy aims to produce more effective treatments by tackling the disease on multiple fronts.
| Compound Type | Additional Target/Activity | Rationale |
| Chalcone Derivatives | MAO-B Inhibition, Anti-inflammatory, Aβ Aggregation Inhibition | To create a multifunctional agent that can be activated by BChE/AChE to release an active chelator. nih.gov |
| Tacrine (B349632) Hybrids | Anti-inflammatory, Neuroprotective | To combine the cholinesterase activity of tacrine with the anti-inflammatory properties of natural compounds. nih.gov |
| Bis-Amiridines | Acetylcholinesterase (AChE) Inhibition | To achieve potent dual inhibition of both major cholinesterases for broader cognitive enhancement. mdpi.com |
Development of BChE-Targeted Imaging Probes for Early Disease Biomarker Detection
BChE is not only a therapeutic target but also a potential biomarker for AD progression, as its activity increases in specific brain regions of patients as the disease advances. nih.gov This has spurred the development of BChE-targeted imaging probes for diagnostic and monitoring purposes. These probes are crucial for the early detection of pathological changes and for tracking disease progression in real-time. nih.govillinois.edu
The development of these probes often involves modifying potent and selective BChE inhibitors. nih.gov Key advancements in this area include:
Fluorescent Probes: Researchers have developed fluorescent probes that are highly selective for human BChE. nih.gov These probes can be designed as "turn-on" sensors, where their fluorescence intensity increases significantly upon binding to the BChE active site. nih.govacs.org This allows for the visualization and quantification of BChE activity in biological samples, such as brain slices. nih.gov
Near-Infrared (NIR) Probes: NIR probes are particularly valuable for in vivo imaging due to their ability to penetrate deeper into tissues. A theranostic (diagnostic and therapeutic) NIR probe named DTNP was developed based on a BChE inhibitor. acs.org This probe is activated by BChE, which triggers the emission of a NIR fluorescence signal for diagnosis while simultaneously inhibiting the enzyme's activity to provide a therapeutic effect. acs.org
These imaging agents are critical tools for understanding the role of BChE in both physiological and pathological processes and hold immense promise for improving the diagnosis and management of neurodegenerative diseases. nih.govillinois.edu
| Probe Type | Mechanism | Application |
| Fluorescent Probes | Derived from reversible, selective BChE inhibitors; fluorescence enhances upon binding to the enzyme's active site. nih.gov | Diagnosis and monitoring of AD progression by labeling BChE that accumulates in disease-associated plaques. nih.gov |
| NIR Theranostic Probes (e.g., DTNP) | Composed of a recognition unit, a NIR fluorophore, and a BChE inhibitor; activated by BChE to emit fluorescence and inhibit the enzyme. acs.org | In vivo imaging and simultaneous therapy for Alzheimer's disease. acs.org |
Exploration of BChE Inhibitors for Neurodegenerative Diseases Beyond Alzheimer's
While much of the focus has been on Alzheimer's, cholinergic deficits are a known feature of other neurodegenerative conditions, making BChE inhibitors relevant for a broader range of diseases. patsnap.comneurology.org
Dementia with Lewy Bodies (DLB): Cholinergic deficits in DLB are often more severe than in AD. neurology.orgnih.gov Studies have shown a significant association between temporal cortex BChE activity and the rate of cognitive decline in patients with DLB. neurology.org Consequently, cholinesterase inhibitors, including those that block BChE, are used to treat cognitive symptoms and may help slow cognitive decline. medicalnewstoday.comoup.com The drug rivastigmine, which inhibits both AChE and BChE, has shown benefits in improving attention and executive functions in patients with Lewy body dementias. nih.govoup.com
The application of BChE inhibitors in these conditions underscores the importance of the cholinergic system in cognitive functions across different neurodegenerative disorders.
Strategic Development of Novel BChE Inhibitors with Enhanced Specificity and Potency
A major challenge in the development of BChE-targeted drugs is achieving high selectivity over acetylcholinesterase (AChE). nih.govmdpi.com The two enzymes are highly homologous, sharing about 50% of their amino acid sequence and possessing similar active sites located deep within a gorge. nih.govacs.org However, subtle structural differences in the active site gorge provide an opportunity for the rational design of selective inhibitors. acs.org
Modern drug discovery employs several strategies to develop novel BChE inhibitors with improved potency and specificity:
Structure-Based Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify molecules that are predicted to bind effectively to the active site of BChE. acs.org By using the 3D crystal structure of human BChE, researchers can identify novel chemical scaffolds that fit uniquely into the BChE active site but not the AChE site. acs.org
Hit Optimization: Once a "hit" compound is identified through screening, medicinal chemists perform structural modifications to improve its properties. mdpi.com This process, guided by molecular docking studies and structure-activity relationships, can significantly enhance the compound's inhibitory potency and selectivity for BChE. mdpi.com
X-ray Crystallography: Obtaining the crystal structure of a BChE inhibitor bound to the enzyme provides precise, atomic-level information about how the molecule interacts with the active site. acs.org This insight is invaluable for guiding further optimization and the rational design of next-generation inhibitors. nih.govacs.org
Through these advanced strategies, researchers have successfully identified highly selective, submicromolar BChE inhibitors that could serve as promising leads for the development of new treatments for Alzheimer's and other neurodegenerative diseases. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
